5-[1-(2-methylpropyl)pyrrolidin-3-yl]-2H-tetrazole
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Overview
Description
5-[1-(2-methylpropyl)pyrrolidin-3-yl]-2H-tetrazole is a heterocyclic compound featuring a pyrrolidine ring substituted with a 2-methylpropyl group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(2-methylpropyl)pyrrolidin-3-yl]-2H-tetrazole typically involves the construction of the pyrrolidine ring followed by the introduction of the tetrazole moiety. One common method includes:
Formation of the Pyrrolidine Ring: Starting from 1,4-butanediol, the pyrrolidine ring can be synthesized through cyclization with ammonia in the presence of a cobalt- and nickel oxide catalyst at high temperatures and pressures.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[1-(2-methylpropyl)pyrrolidin-3-yl]-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the tetrazole ring.
Substitution: Substituted tetrazole derivatives.
Scientific Research Applications
5-[1-(2-methylpropyl)pyrrolidin-3-yl]-2H-tetrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-[1-(2-methylpropyl)pyrrolidin-3-yl]-2H-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-dione share the pyrrolidine ring structure.
Tetrazole Derivatives: Compounds such as 5-phenyl-2H-tetrazole and 5-methyl-2H-tetrazole share the tetrazole ring structure.
Uniqueness
5-[1-(2-methylpropyl)pyrrolidin-3-yl]-2H-tetrazole is unique due to the combination of the pyrrolidine and tetrazole rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-[1-(2-methylpropyl)pyrrolidin-3-yl]-2H-tetrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5/c1-7(2)5-14-4-3-8(6-14)9-10-12-13-11-9/h7-8H,3-6H2,1-2H3,(H,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCIOXGZLYGKGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(C1)C2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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